(R)-N-Boc-piperidine-2-methanol
Overview
Description
®-N-Boc-piperidine-2-methanol is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-piperidine-2-methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available piperidine.
Protection: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group to form N-Boc-piperidine.
Hydroxylation: The protected piperidine undergoes hydroxylation at the 2-position to introduce the hydroxyl group, yielding ®-N-Boc-piperidine-2-methanol.
Industrial Production Methods
Industrial production of ®-N-Boc-piperidine-2-methanol may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-piperidine-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding piperidine-2-methanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-Boc-piperidine-2-one.
Reduction: Formation of piperidine-2-methanol.
Substitution: Formation of N-Boc-piperidine-2-alkyl or aryl derivatives.
Scientific Research Applications
®-N-Boc-piperidine-2-methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound serves as a building block for the development of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-N-Boc-piperidine-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and Boc protecting group play crucial roles in its reactivity and interaction with enzymes or receptors. The compound may act as a precursor or intermediate in the synthesis of bioactive molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-piperidine-2-methanol: The enantiomer of ®-N-Boc-piperidine-2-methanol with similar chemical properties but different biological activity.
N-Boc-piperidine-2-one: A related compound formed by the oxidation of ®-N-Boc-piperidine-2-methanol.
Piperidine-2-methanol: The deprotected form of ®-N-Boc-piperidine-2-methanol.
Uniqueness
®-N-Boc-piperidine-2-methanol is unique due to its chiral nature and the presence of both a hydroxyl group and a Boc protecting group. These features make it a valuable intermediate in asymmetric synthesis and drug development, offering distinct reactivity and selectivity compared to its analogs.
Properties
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGFCBNDBBFZ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC[C@@H]1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928623 | |
Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134441-61-5 | |
Record name | tert-Butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90928623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.